molecular formula C9H13NO B13469614 6-Ethyl-2-oxaspiro[3.3]heptane-6-carbonitrile

6-Ethyl-2-oxaspiro[3.3]heptane-6-carbonitrile

Cat. No.: B13469614
M. Wt: 151.21 g/mol
InChI Key: XMNAFDVKEGBFGN-UHFFFAOYSA-N
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Description

6-Ethyl-2-oxaspiro[33]heptane-6-carbonitrile is a heterocyclic compound characterized by a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-oxaspiro[3.3]heptane-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with a suitable diol in the presence of a strong acid catalyst. The reaction proceeds through a series of steps including esterification, cyclization, and nitrile formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-oxaspiro[3.3]heptane-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The spirocyclic structure allows for nucleophilic substitution reactions at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Oxo derivatives with enhanced reactivity.

    Reduction: Primary amines with potential biological activity.

    Substitution: Substituted spirocyclic compounds with diverse functional groups.

Scientific Research Applications

6-Ethyl-2-oxaspiro[3.3]heptane-6-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Ethyl-2-oxaspiro[3.3]heptane-6-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the spirocyclic structure can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Oxa-6-azaspiro[3.3]heptane: A structurally related compound with a nitrogen atom in the ring.

    Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate: Similar structure but with a carboxylate group instead of a nitrile group.

    Ethyl 6-oxospiro[3.3]heptane-2-carboxylate: Another related compound with an oxo group.

Uniqueness

6-Ethyl-2-oxaspiro[3.3]heptane-6-carbonitrile is unique due to its specific spirocyclic structure and the presence of a nitrile group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

6-ethyl-2-oxaspiro[3.3]heptane-6-carbonitrile

InChI

InChI=1S/C9H13NO/c1-2-8(5-10)3-9(4-8)6-11-7-9/h2-4,6-7H2,1H3

InChI Key

XMNAFDVKEGBFGN-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2(C1)COC2)C#N

Origin of Product

United States

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